![molecular formula C24H19FN2O4 B2966153 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877784-56-0](/img/structure/B2966153.png)
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
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Description
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol, also known as AZD-3514, is a small molecule inhibitor that has been developed for the treatment of prostate cancer. It is a potent and selective inhibitor of the androgen receptor (AR), which is a key driver of prostate cancer growth and progression.
Scientific Research Applications
Fluoroionophores Development : A study by Hong, Lin, Hsieh, and Chang (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, demonstrating their capability to specifically chelate Zn +2 in both organic and semi-aqueous solution. Such fluoroionophores have potential applications in cellular metal staining using general fluorescence and ratio fluorescence methods (Hong et al., 2012).
Cancer Research : Schroeder et al. (2009) discovered N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent and selective inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and advanced into phase I clinical trials (Schroeder et al., 2009).
Fungicidal Activities : Ren, Cui, He, and Gu (2007) designed and synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones with demonstrated inhibition activities against Rhizoctonia solani and Botrytis cinerea at certain dosages (Ren et al., 2007).
Antitumor Drug Synthesis : Gan, Wu, Zhou, Liao, Zhu, and Zheng (2021) synthesized Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate of many antitumor drugs, especially small molecular inhibitors of anti-tumor (Gan et al., 2021).
Spin Interaction in Zinc Complexes : A study by Orio, Philouze, Jarjayes, Neese, and Thomas (2010) investigated Schiff and Mannich bases and their zinc bis-phenolate complexes, which exhibit anodic reversible waves in cyclic voltammetry curves, suggesting potential applications in the field of spin interaction and magnetic coupling in chemistry (Orio et al., 2010).
Aldose Reductase Inhibitors with Antioxidant Activity : La Motta et al. (2007) tested 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors, finding them to exhibit activity in the micromolar/submicromolar range and significant antioxidant properties. This research could have implications for diabetes treatment and oxidative stress-related diseases (La Motta et al., 2007).
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-29-21-8-4-5-9-22(21)31-23-13-26-15-27-24(23)18-11-10-17(12-20(18)28)30-14-16-6-2-3-7-19(16)25/h2-13,15,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBQHGWVIPGGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
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